Lipophilicity Divergence: ACD/LogP of 7‑Trifluoromethyl vs 5‑Trifluoromethyl Isoquinoline
The 7‑(trifluoromethyl)isoquinoline isomer exhibits a lower computed ACD/LogP (2.53) [1] compared to the 5‑(trifluoromethyl)isoquinoline isomer (LogP 2.62) . This 0.09 Log unit difference corresponds to an approximately 1.2‑fold lower predicted octanol/water partition coefficient, which can influence passive membrane permeability and solubility profiles in early drug discovery.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.53 |
| Comparator Or Baseline | 5-(trifluoromethyl)isoquinoline: ACD/LogP = 2.62 |
| Quantified Difference | ΔLogP = −0.09 (7‑isomer less lipophilic) |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction |
Why This Matters
Even a small LogP shift can alter CNS penetration predictions and formulation strategies, making the 7‑isomer preferable when lower lipophilicity is desired to mitigate off‑target binding.
- [1] ChemSpider. 7-(Trifluoromethyl)isoquinoline. CSID:32937034. ACD/LogP: 2.53. (accessed 2026-04-28). View Source
